![molecular formula C13H16N2O5 B12537979 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate CAS No. 653574-38-0](/img/structure/B12537979.png)
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-2-propanyl [(3-amino-6-vinyl-2-pyridinyl)oxy]acetate.
Aplicaciones Científicas De Investigación
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in covalent bonding with nucleophiles, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]propanoate
- 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]butanoate
Uniqueness
2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
653574-38-0 |
|---|---|
Fórmula molecular |
C13H16N2O5 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-ethenyl-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C13H16N2O5/c1-5-9-6-7-10(15(17)18)12(14-9)19-8-11(16)20-13(2,3)4/h5-7H,1,8H2,2-4H3 |
Clave InChI |
WVYWFLOBOSSFPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=CC(=N1)C=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


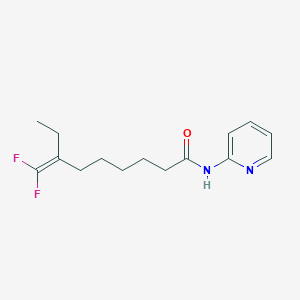
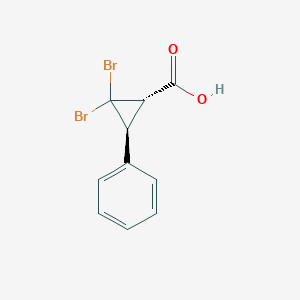
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
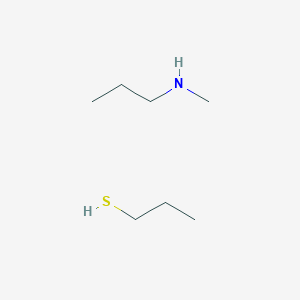
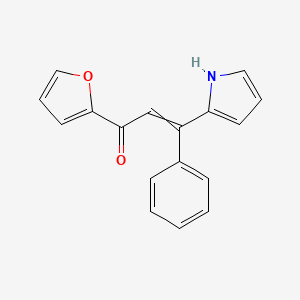

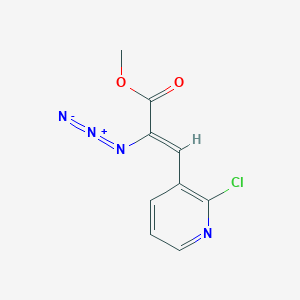
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

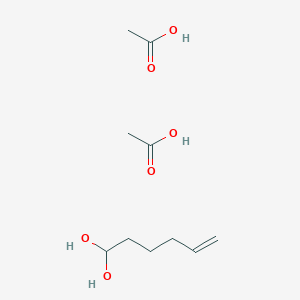
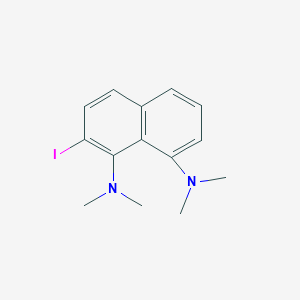
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)
